molecular formula C22H28N2O7S B15090183 Methyl 5-(diethylcarbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate

Methyl 5-(diethylcarbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate

Cat. No.: B15090183
M. Wt: 464.5 g/mol
InChI Key: GHAAQKOYEDBJJX-UHFFFAOYSA-N
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Description

Methyl 5-(diethylcarbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes a diethylcarbamoyl group, a trimethoxybenzamido group, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(diethylcarbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate typically involves multiple steps. The starting materials often include thiophene derivatives, which undergo various chemical reactions such as acylation, amidation, and esterification. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(diethylcarbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Methyl 5-(diethylcarbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial, antifungal, or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as drug development for specific diseases.

    Industry: The compound can be used in the development of new materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism of action of Methyl 5-(diethylcarbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(2-thienyl)thiophene-3-carboxylate
  • Methyl 4-methyl-5-(piperidine-1-carbonyl)-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate

Uniqueness

Methyl 5-(diethylcarbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H28N2O7S

Molecular Weight

464.5 g/mol

IUPAC Name

methyl 5-(diethylcarbamoyl)-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C22H28N2O7S/c1-8-24(9-2)21(26)18-12(3)16(22(27)31-7)20(32-18)23-19(25)13-10-14(28-4)17(30-6)15(11-13)29-5/h10-11H,8-9H2,1-7H3,(H,23,25)

InChI Key

GHAAQKOYEDBJJX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)OC)C

Origin of Product

United States

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